molecular formula C11H18N2O2S B15232210 3-(1-Amino-2-(methylsulfonyl)butyl)aniline

3-(1-Amino-2-(methylsulfonyl)butyl)aniline

Cat. No.: B15232210
M. Wt: 242.34 g/mol
InChI Key: KGHKWRCDTXOYRN-UHFFFAOYSA-N
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Description

3-(1-Amino-2-(methylsulfonyl)butyl)aniline is an organic compound with the molecular formula C11H18N2O2S It is a derivative of aniline, featuring an amino group and a methylsulfonyl group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-(methylsulfonyl)butyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with a suitable butyl derivative, followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-(methylsulfonyl)butyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

3-(1-Amino-2-(methylsulfonyl)butyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-(methylsulfonyl)butyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-(methylsulfonyl)propyl)aniline
  • 3-(1-Amino-2-(ethylsulfonyl)butyl)aniline
  • 3-(1-Amino-2-(methylsulfonyl)pentyl)aniline

Uniqueness

3-(1-Amino-2-(methylsulfonyl)butyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

3-(1-amino-2-methylsulfonylbutyl)aniline

InChI

InChI=1S/C11H18N2O2S/c1-3-10(16(2,14)15)11(13)8-5-4-6-9(12)7-8/h4-7,10-11H,3,12-13H2,1-2H3

InChI Key

KGHKWRCDTXOYRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC(=CC=C1)N)N)S(=O)(=O)C

Origin of Product

United States

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